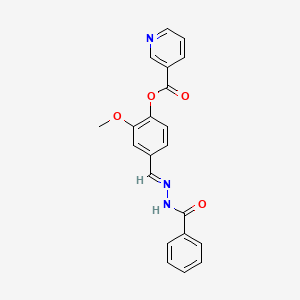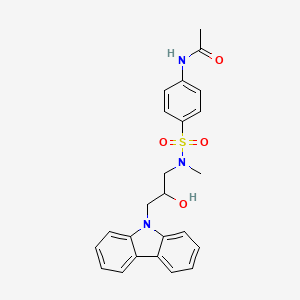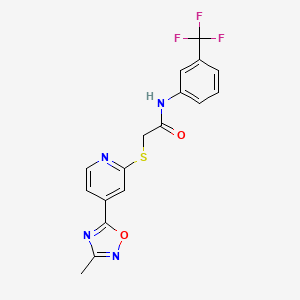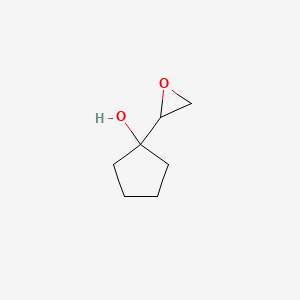
1-(Oxiran-2-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxiran-2-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . . This compound features a cyclopentane ring fused with an oxirane (epoxide) ring and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Wirkmechanismus
Target of Action
The primary targets of the compound 1-(Oxiran-2-yl)cyclopentan-1-ol are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
Current research is focused on understanding the compound’s effects on various biochemical pathways and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As research progresses, we expect to gain a better understanding of these effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Oxiran-2-yl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the epoxidation of cyclopentene followed by hydroxylation. The reaction typically uses peracids like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step, followed by hydrolysis to introduce the hydroxyl group .
Industrial Production Methods: Industrial production of this compound often involves large-scale epoxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the oxirane ring and the desired stereochemistry of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Oxiran-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can open the epoxide ring under acidic or basic conditions.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane-1,2-diol.
Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Oxiran-2-yl)cyclopentan-1-ol has diverse applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-(Oxiran-2-yl)cyclopentan-1-ol can be compared with other epoxide-containing compounds:
1-(Oxiran-2-yl)cyclohexan-1-ol: Similar structure but with a six-membered ring, leading to different reactivity and stability.
1-(Oxiran-2-yl)cyclopropan-1-ol: Smaller ring size, resulting in higher ring strain and reactivity.
Epoxybutane: A simpler epoxide with different applications and reactivity profiles.
The uniqueness of this compound lies in its balanced ring size, which provides a good combination of stability and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
IUPAC Name |
1-(oxiran-2-yl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(6-5-9-6)3-1-2-4-7/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGASQGDKHNCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
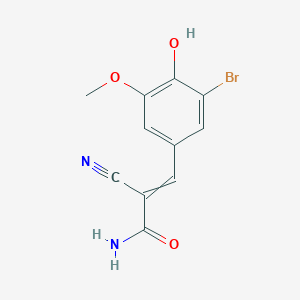
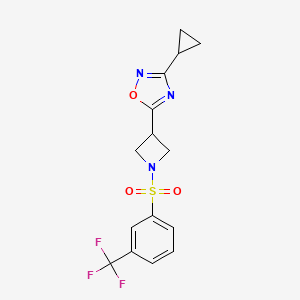
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)
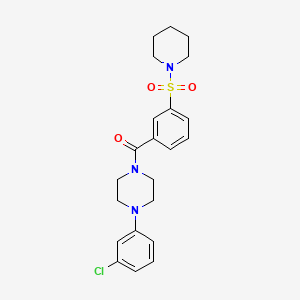
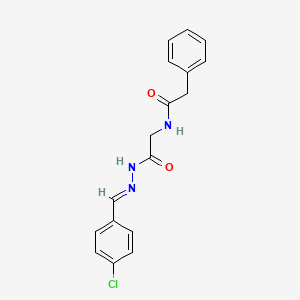
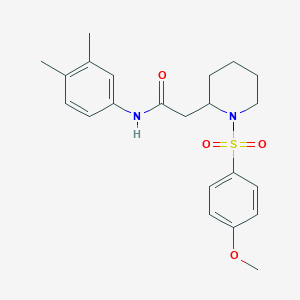
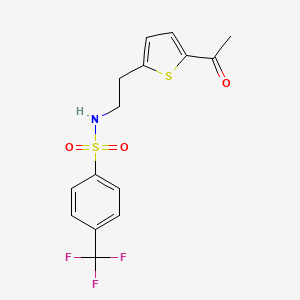
![4-(1,3-thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2728113.png)
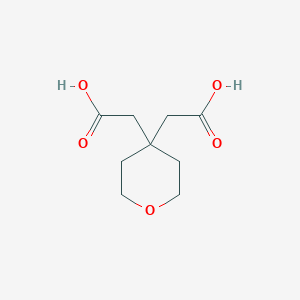
![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B2728118.png)
